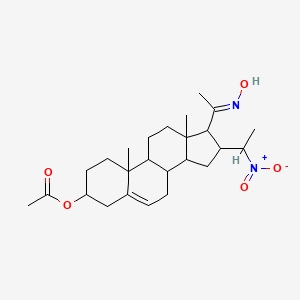
20-(hydroxyimino)-16-(1-nitroethyl)pregn-5-en-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-(hydroxyimino)-16-(1-nitroethyl)pregn-5-en-3-yl acetate, also known as 16-NOA, is a synthetic steroid compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to modulate the activity of various biological pathways, making it a valuable tool for studying the mechanisms of disease and developing new therapeutic strategies.
Mécanisme D'action
The mechanism of action of 20-(hydroxyimino)-16-(1-nitroethyl)pregn-5-en-3-yl acetate involves the modulation of various biological pathways, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. It has also been shown to modulate the activity of various transcription factors, including NF-κB and STAT3, which play key roles in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, and the activation of anti-inflammatory pathways, such as the Nrf2 pathway. It has also been shown to modulate the activity of various enzymes, including COX-2 and iNOS, which play key roles in the regulation of inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 20-(hydroxyimino)-16-(1-nitroethyl)pregn-5-en-3-yl acetate in lab experiments is its ability to modulate the activity of various biological pathways, making it a valuable tool for studying the mechanisms of disease and developing new therapeutic strategies. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 20-(hydroxyimino)-16-(1-nitroethyl)pregn-5-en-3-yl acetate, including the development of new therapeutic strategies for autoimmune diseases and cancer, as well as the study of the mechanisms of disease progression and metastasis. Additionally, future studies may focus on the development of new synthetic analogs of this compound with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 20-(hydroxyimino)-16-(1-nitroethyl)pregn-5-en-3-yl acetate involves several steps, including the conversion of pregnenolone to 16-hydroxy pregnenolone, followed by the conversion of the hydroxyl group to a nitroethyl group. The final step involves the conversion of the nitro group to a hydroxyimino group, resulting in the formation of this compound.
Applications De Recherche Scientifique
20-(hydroxyimino)-16-(1-nitroethyl)pregn-5-en-3-yl acetate has been extensively studied for its potential applications in scientific research. It has been shown to modulate the activity of various biological pathways, including the immune system, inflammation, and cancer. This compound has been used to study the mechanisms of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, as well as the mechanisms of cancer progression and metastasis.
Propriétés
IUPAC Name |
[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-16-(1-nitroethyl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O5/c1-14(26-29)23-20(15(2)27(30)31)13-22-19-7-6-17-12-18(32-16(3)28)8-10-24(17,4)21(19)9-11-25(22,23)5/h6,15,18-23,29H,7-13H2,1-5H3/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOETZVYTDQTIBX-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=NO)C)C)C)OC(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1CC2C3CC=C4CC(CCC4(C3CCC2(C1/C(=N/O)/C)C)C)OC(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6026404.png)
![2-(1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-piperidinyl)ethanol](/img/structure/B6026411.png)
![3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone](/img/structure/B6026419.png)
![2-{[5-[(benzylthio)methyl]-4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6026421.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6026429.png)
![2-allyl-6-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6026431.png)
![methyl 3-{[3-(1-naphthoyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B6026433.png)

![5,6-dimethyl-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6026452.png)
![5-methyl-3-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6026456.png)
![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}butylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6026462.png)
![4-tert-butylcyclohexyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B6026464.png)
![N-benzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6026479.png)